molecular formula C11H17NO B1289880 1-Amino-2-phenylpentan-2-ol CAS No. 100054-37-3

1-Amino-2-phenylpentan-2-ol

Cat. No.: B1289880
CAS No.: 100054-37-3
M. Wt: 179.26 g/mol
InChI Key: CUQIXSHMVVABAI-UHFFFAOYSA-N
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Description

1-Amino-2-phenylpentan-2-ol is an organic compound that features both an amino group and a hydroxyl group attached to a pentane chain with a phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2-phenylpentan-2-ol can be synthesized through several methods. One common approach involves the reaction of a Grignard reagent with a suitable carbonyl compound. For instance, the reaction of phenylmagnesium bromide with 2-pentanone, followed by the addition of ammonia, can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-phenylpentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Amino-2-phenylpentan-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-Amino-2-phenylpentan-2-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can influence enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

    1-Amino-2-phenylethanol: Similar structure but with a shorter carbon chain.

    2-Amino-1-phenylpropan-1-ol: Similar functional groups but different positioning on the carbon chain.

    1-Amino-3-phenylpropan-2-ol: Similar functional groups but different carbon chain length and positioning.

Uniqueness: 1-Amino-2-phenylpentan-2-ol is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-amino-2-phenylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-8-11(13,9-12)10-6-4-3-5-7-10/h3-7,13H,2,8-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQIXSHMVVABAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN)(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629408
Record name 1-Amino-2-phenylpentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100054-37-3
Record name 1-Amino-2-phenylpentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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